molecular formula C20H20Si B162333 di(1H-inden-1-yl)dimethylsilane CAS No. 136946-83-3

di(1H-inden-1-yl)dimethylsilane

Cat. No. B162333
M. Wt: 288.5 g/mol
InChI Key: DXYTUIWIDDBVLU-UHFFFAOYSA-N
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Description

Di(1H-inden-1-yl)dimethylsilane is a chemical compound with the molecular formula C20H20Si . It is also known by other names such as DIMETHYLBIS(INDENYL)SILANE and bis(1H-inden-1-yl)-dimethylsilane .


Molecular Structure Analysis

The molecular structure of di(1H-inden-1-yl)dimethylsilane consists of two indenyl groups attached to a silicon atom, which is also bonded to two methyl groups . The InChI string representation of its structure is InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 .


Physical And Chemical Properties Analysis

Di(1H-inden-1-yl)dimethylsilane has a molecular weight of 288.5 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 288.133427172 g/mol . It has a topological polar surface area of 0 Ų . The complexity of the molecule is 407 .

Scientific Research Applications

Polymer Coating Production

Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane (DiBCB-DMS), a related compound to di(1H-inden-1-yl)dimethylsilane, has been synthesized for use in polymer coating production. These coatings possess good dielectric properties, making them suitable for electronic applications. DiBCB-DMS was thoroughly characterized using various analytical techniques like NMR, IR, UV/VIS, and HRMS analysis (Levchenko et al., 2020).

Metallocene Complex Synthesis

The synthesis and structure of ansa-metallocene complexes using ligands related to di(1H-inden-1-yl)dimethylsilane have been explored. These complexes, containing metals like ZrCl2 and TiCl2, demonstrate potential in the field of organometallic chemistry, contributing to the development of new materials and catalysts (Halterman, Schumann, & Dübner, 2000).

Chemical Synthesis and Reactivity

Novel sila-2,4-cyclopentadienes have been synthesized using di(alkyn-1-yl)dimethylsilanes, indicating the potential of di(1H-inden-1-yl)dimethylsilane in the synthesis of new chemical structures. These compounds have shown unique reactivity patterns, expanding the toolkit available for organic and inorganic synthesis (Wrackmeyer, Tok, Shahid, & Ali, 2004).

Anti-Inflammatory Potential

Related indene derivatives have been synthesized and shown to have significant anti-inflammatory activity, suggesting potential biomedical applications for compounds like di(1H-inden-1-yl)dimethylsilane. These compounds could represent a new class of anti-inflammatory agents (Sheridan et al., 2009).

Photochemical Applications

The photochemistry of related compounds like di(9-anthryl)dimethylsilane has been studied, leading to the discovery of new types of intramolecular addition products. This research could inform the development of photochemical processes or materials using di(1H-inden-1-yl)dimethylsilane (Sakurai, Sakamoto, Nakamura, & Kira, 1985).

properties

IUPAC Name

bis(1H-inden-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYTUIWIDDBVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di(1H-inden-1-yl)dimethylsilane

Synthesis routes and methods I

Procedure details

Technical-grade indene (90%) was first filtered through aluminum oxide (superactive) for crude purification and drying. 160 ml (400 mmol) of a 2.5M butyllithium solution in hexane were added at room temperature to a solution of 57 ml (446 mmol) of the indene (91-92%) in a solvent mixture comprising 430 ml of toluene and 32 ml of THF, and the mixture was refluxed for 1 hour. The mixture was cooled to room temperature, and 24.2 ml (200 mmol) of dimethyldichlorosilane were added to the orange suspension. The mixture was refluxed for 5 hours and subsequently poured into water. The mixture was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and freed from solvent under reduced pressure. The residue which remained was dried for several hours in an oil-pump vacuum at 50° C. 56 g (97%) of the ligand system 1 were obtained as a brownish oil (isomer mixture, 2 diastereomers, 1 double-bond isomer). The isomer mixture can be used directly for the preparation of the metallocene.
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57 mL
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430 mL
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24.2 mL
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32 mL
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97%

Synthesis routes and methods II

Procedure details

Technical-grade indene (90%) was first filtered through aluminum oxide (superactive) for crude purification and drying. 160 ml (400 mmol) of a 2.5M butylithium solution in hexane were added at room temperature to a solution of 57 ml (446 mmol) of the indene (91-92%) in a solvent mixture comprising 430 ml of toluene and 32 ml of THF, and the mixture was refluxed for 1 hour. The mixture was cooled to room temperature, and 24.2 ml (200 mmol) of dimethyldichlorosilane were added to the orange suspension. The mixture was refluxed for 5 hours and subsequently poured into water. The mixture was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and freed from solvent under reduced pressure. The residue which remained was dried for several hours in an oil-pump vacuum at 50° C. 56 g (97%) of the ligand system 1 were obtained as a brownish oil (isomer mixture, 2 diastereomers, 1 double-bond isomer). The isomer mixture can be used directly for the preparation of the metallocene.
Quantity
430 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
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Quantity
24.2 mL
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reactant
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Quantity
57 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Five
Yield
97%

Synthesis routes and methods III

Procedure details

In detail, in Japanese Patent Laid-Open Publication No. 221285/1990 for example, a solution of an indenyl lithium salt prepared from indene and n-butyllithium is slowly added to a dimethyldichlorosilane solution, and they are reacted with each other overnight to obtain dimethyldi(1-indenyl)silane in a 71% yield. In Japanese Patent Laid-Open Publication No. 268307/1992, dimethyldi (2-methyl-1-indenyl) silane is obtained in a 16% yield in a manner similar to the above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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di(1H-inden-1-yl)dimethylsilane
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di(1H-inden-1-yl)dimethylsilane
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di(1H-inden-1-yl)dimethylsilane

Citations

For This Compound
1
Citations
C Lensink, GJ Gainsford - Australian journal of chemistry, 1998 - CSIRO Publishing
Dichlorophenylphosphine reacts with indenyllithium in tetrahydrofuran followed by sulfur to yield di(1H-inden-3-yl)phenylphosphine sulfide (2). The same reaction sequence in toluene …
Number of citations: 11 www.publish.csiro.au

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